molecular formula C11H14BrF B8294558 1-Bromo-3-(5-fluoropentyl)benzene

1-Bromo-3-(5-fluoropentyl)benzene

Cat. No.: B8294558
M. Wt: 245.13 g/mol
InChI Key: NNDOGXRFONBRAO-UHFFFAOYSA-N
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Description

1-Bromo-3-(5-fluoropentyl)benzene is a brominated aromatic compound featuring a fluorinated alkyl chain at the meta position. The structure consists of a benzene ring substituted with a bromine atom and a 5-fluoropentyl group, rendering it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) . The fluorine atom on the pentyl chain introduces electronegativity and lipophilicity, which can influence both reactivity and biological activity.

Properties

Molecular Formula

C11H14BrF

Molecular Weight

245.13 g/mol

IUPAC Name

1-bromo-3-(5-fluoropentyl)benzene

InChI

InChI=1S/C11H14BrF/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9H,1-3,5,8H2

InChI Key

NNDOGXRFONBRAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCCF

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene

  • Structure : Contains a trifluoromethoxy (-OCF₃) group instead of the 5-fluoropentyl chain.
  • Reactivity : Demonstrates high efficiency in Pd-catalyzed arylations, yielding imidazo derivatives (e.g., compounds 14–16 ) with >90% efficiency under mild conditions . In contrast, the 5-fluoropentyl group in the target compound may sterically hinder coupling reactions, though its electron-withdrawing fluorine could enhance electrophilic substitution.
  • Applications : Used in synthesizing bioactive molecules targeting enzymes like CD73 , whereas 1-Bromo-3-(5-fluoropentyl)benzene’s applications remain unexplored in the provided evidence.

1-Bromo-3-(difluoromethyl)benzene

  • Structure : Features a difluoromethyl (-CF₂H) group.
  • Synthesis: Prepared via Sonogashira coupling at 90°C for 3 hours , suggesting that introducing fluorinated groups at the meta position requires moderate heating. The 5-fluoropentyl chain’s synthesis may involve multi-step alkylation or nucleophilic substitution.

1-Bromo-3-(isopropyldimethylsilyl)benzene

  • Structure : Contains a bulky silyl group.
  • Reactivity : Demonstrated challenges in coupling reactions due to steric hindrance, requiring iodinated analogs for improved efficiency . The 5-fluoropentyl chain, while less bulky, may still moderate reaction rates in cross-couplings.

Spectral and Physicochemical Properties

  • NMR Data :

    • This compound : Specific shifts are unavailable, but analogs like 1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d ) show characteristic ¹H NMR peaks at 7.58 (s, 1H) and 7.47 (d, J = 7.9 Hz, 1H), with ¹³C NMR signals at 159.22 (C-O) and 138.73 (C-Br) . The fluoropentyl chain would likely exhibit distinct ¹⁹F NMR signals near -120 to -220 ppm, depending on the fluorination pattern.
    • 1-Bromo-3-(trifluoromethoxy)benzene : Displays ¹H NMR signals for aromatic protons at ~7.3–7.6 ppm and ¹⁹F NMR signals for -OCF₃ near -55 to -60 ppm .

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